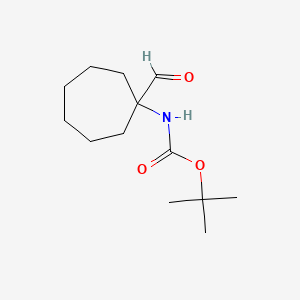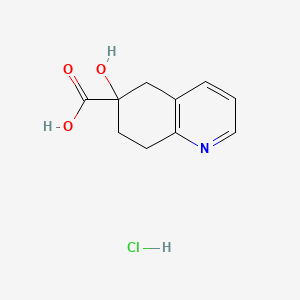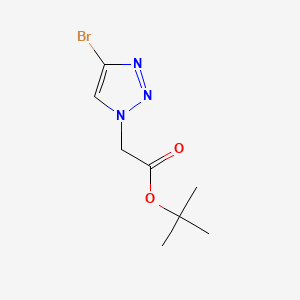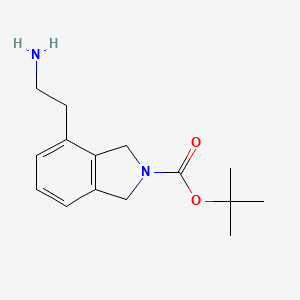![molecular formula C9H19ClN2O3 B6606756 tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate;hydrochloride CAS No. 2230913-71-8](/img/structure/B6606756.png)
tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate;hydrochloride: is a chemical compound with the molecular formula C10H20N2O3. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group and an aminooxolan ring. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate typically involves the reaction of the corresponding amine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can participate in substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of complex molecules and pharmaceuticals.
Biology:
- Studied for its potential biological activity.
- Used in the development of biochemical assays.
Medicine:
- Investigated for its potential therapeutic applications.
- Used in the synthesis of drug candidates.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the manufacture of advanced materials .
Wirkmechanismus
The mechanism of action of tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites of enzymes, altering their conformation, and modulating their activity. This can lead to various biochemical effects, which are the basis for its applications in research and medicine .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate
- Carbamic acid, N-[(3S,4S)-3-aminotetrahydro-2H-pyran-4-yl]-, 1,1-dimethylethyl ester
Comparison:
- Similar compounds may have variations in their ring structures or substituents, leading to differences in their reactivity and applications .
tert-Butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate: is unique due to its specific aminooxolan ring structure, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H/t6-,7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNRRVQUXRSQGA-ZJLYAJKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC[C@H]1N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Benzyl-6-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6606680.png)
![3-benzyl-8-phenyl-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B6606686.png)
![benzyl4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylatehydrochloride](/img/structure/B6606692.png)




![ethyl4-[(1S)-1-aminoethyl]benzoatehydrochloride](/img/structure/B6606740.png)



![{3-iodoimidazo[1,2-a]pyridin-8-yl}methanol](/img/structure/B6606769.png)


